4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Description
This compound is a polycyclic heteroaromatic system featuring an indeno[1,2-b]pyridine core substituted with a methoxychromenyl group at the 4-position, a methyl group at the 2-position, and a carbonitrile moiety at the 3-position.
Properties
IUPAC Name |
4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c1-13-19(11-25)21(15-9-14-10-16(28-2)7-8-20(14)29-12-15)22-23(26-13)17-5-3-4-6-18(17)24(22)27/h3-10H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMTEBDEIQHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=CC(=C5)OC)OC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a methoxy-substituted phenol derivative. Subsequent cyclization reactions and further functional group modifications lead to the formation of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(6-hydroxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile.
Reduction: Formation of 4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboximidamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It exhibits biological activity, including antimicrobial and antioxidant properties.
Medicine: It has been studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its antimicrobial properties may result from the disruption of microbial cell membranes. Further research is needed to fully elucidate the detailed mechanisms.
Comparison with Similar Compounds
Structural Analogues in the Indeno[1,2-b]pyridine Family
The following table summarizes key structural analogs and their differences:
Functional Group Analysis
Pharmacological and Physicochemical Properties
- Solubility : The methoxychromenyl group may reduce aqueous solubility compared to benzodioxol or fluorophenyl analogs, limiting bioavailability .
Biological Activity
4-(6-Methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a heterocyclic compound with a complex structure that exhibits diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H16N2O3, with a molecular weight of 380.4 g/mol. It features a unique combination of chromene and indeno[1,2-b]pyridine frameworks along with a carbonitrile group, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H16N2O3 |
| Molecular Weight | 380.4 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
A study demonstrated that certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL against pathogenic fungi like Candida albicans and Aspergillus niger .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 - 128 |
| Pseudomonas aeruginosa | 64 - 256 |
| Candida albicans | 32 - 128 |
| Aspergillus niger | 64 - 256 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines including A549 (lung), MCF7 (breast), and HL-60 (leukemia). The mechanism of action appears to involve apoptosis induction, characterized by nuclear fragmentation and cytoplasmic vacuolization .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (lung) | 15 |
| MCF7 (breast) | 10 |
| HL-60 (leukemia) | 12 |
Antioxidant Activity
The antioxidant potential of the compound has been assessed using various assays. Preliminary findings suggest that it possesses significant free radical scavenging activity, which may contribute to its therapeutic efficacy against oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of similar compounds highlighted their effectiveness against multiple bacterial strains, outperforming standard antibiotics like Ciprofloxacin in some cases .
- Anticancer Mechanisms : In a clinical trial context, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated a dose-dependent response correlating with increased cytotoxicity .
Q & A
Basic: What are the recommended methodologies for synthesizing 4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile?
Answer:
A pseudo-four-component synthesis approach is suitable for constructing polycyclic carbonitriles. For example, chromeno-pyridine derivatives can be synthesized via a one-pot reaction involving arylidene malononitrile, substituted aldehydes, and active methylene compounds under reflux conditions in ethanol or DMF. Optimizing stoichiometric ratios (e.g., 1:1.2:1 for aldehyde, malononitrile, and β-ketoester) and using catalysts like piperidine (5 mol%) can improve yields . Parallel methods for analogous compounds involve Biginelli reactions with thioureas and aromatic aldehydes, followed by cyclization with amines (e.g., 2-phenylethylamine) under reflux .
Advanced: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Answer:
Discrepancies between experimental / NMR data and theoretical calculations (e.g., DFT) often arise from solvent effects or dynamic conformational changes. To resolve this:
- Use heteronuclear 2D NMR techniques (HSQC, HMBC) to confirm proton-carbon correlations .
- Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation effects.
- Compare experimental data with computational models (e.g., B3LYP/6-311+G(d,p)) that include solvent corrections via PCM (Polarizable Continuum Model) .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Determines absolute configuration and bond lengths/angles. For example, triclinic or monoclinic systems are common for similar carbonitriles, with refinement using SHELXL .
- FT-IR: Validates functional groups (e.g., C≡N stretch ~2200 cm, C=O ~1700 cm).
- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] or [M+Na]) with <5 ppm error .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites.
- Calculate Fukui indices (, ) to predict regioselectivity. For example, the carbonitrile group (C≡N) and ketone (C=O) may act as electron-deficient centers .
- Simulate transition states (TS) using QM/MM methods to model reaction pathways (e.g., SN2 at the methoxy-substituted chromenyl group) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
High-polarity solvents like DMSO:Water (5:5) or ethanol:water mixtures (7:3) are effective for recrystallizing fused pyridine-carbonitrile derivatives. Slow evaporation at 4°C promotes single-crystal growth, as demonstrated for structurally related compounds .
Advanced: How can stability issues (e.g., photodegradation or hydrolysis) be addressed during storage?
Answer:
- Photostability: Conduct accelerated UV-light exposure tests (ICH Q1B guidelines). Use amber glass vials and antioxidants (e.g., BHT) if degradation is observed .
- Hydrolysis resistance: Test pH-dependent stability (pH 1–13) via HPLC. Lyophilization or storage under inert gas (N) mitigates moisture-induced decomposition .
Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate trapping: Use quenching agents (e.g., NHCl) to stabilize reactive intermediates like enolates.
- Catalyst screening: Test Pd(OAc)/Xantphos for coupling steps or Bi(OTf) for cyclization .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yields by 15–20% .
Basic: How are melting points and decomposition temperatures interpreted for quality control?
Answer:
Melting points (e.g., 298–346°C) and decomposition temperatures (TGA/DSC) indicate purity and thermal stability. Sharp melting ranges (<2°C) suggest high crystallinity, while broad ranges signal impurities. Compare with literature values for analogs (e.g., 277–346°C for chromeno-pyridines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
